3,5-dibromo-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dibromo-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.
- Molecular Formula : C4H2Br2N2O
- Molecular Weight : 269.88 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves bromination reactions of pyrazole derivatives. Common methods include:
- Bromination of Pyrazole : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Formylation Reactions : Employing formylating agents to introduce the aldehyde group at the 4-position.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The compound has been shown to act as an enzyme inhibitor and receptor modulator, influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity Tests : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). Notably, one study indicated an IC50 value of 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, showcasing its potential as a lead compound in anticancer drug development .
Anti-inflammatory Activity
The pyrazole nucleus is known for its anti-inflammatory properties. Research has shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- Inflammation Models : Compounds derived from pyrazoles have demonstrated significant inhibition of TNF-α (up to 85%) in comparison to standard drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against a range of pathogens:
- Bacterial Inhibition : Compounds were tested against strains like E. coli and S. aureus, revealing promising antibacterial properties .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds, including 3,5-dibromo-1H-pyrazole-4-carbaldehyde, exhibit promising antitumor activity. In a study focusing on the synthesis of various pyrazole derivatives, it was found that certain modifications to the pyrazole structure could enhance their efficacy against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells. The introduction of halogen substituents like bromine is noted to increase the biological activity of these compounds due to their ability to interact with biological targets more effectively .
Synthesis of Antitumor Agents
The compound serves as a precursor in the synthesis of novel antitumor agents. For example, researchers have synthesized 4-substituted pyrazoles using this compound as a starting material. These synthesized compounds have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential for further development into therapeutic agents .
Agrochemical Applications
Pesticide Development
The structure of this compound is conducive to modifications that can yield new agrochemicals. Its derivatives have been explored for use as pesticides due to their ability to inhibit specific enzymes in pests. The bromine substituents enhance the lipophilicity of the compounds, potentially improving their penetration into pest organisms and increasing efficacy .
Material Science
Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of polymers and other functional materials. The compound can be polymerized or used as a cross-linking agent to create materials with specific properties such as increased thermal stability or enhanced mechanical strength. Research has shown that incorporating pyrazole derivatives into polymer matrices can improve their performance in various applications .
Analytical Applications
Analytical Chemistry
The compound has also found applications in analytical chemistry as a reagent for various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze samples containing this compound due to its distinct spectral properties .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 3,5-dibromo-1H-pyrazole-4-carbaldehyde and structurally related pyrazole derivatives:
Key Findings
Substituent Effects: Bromine vs. Aryl vs. Pyrazole-Br: Compounds with bromine on aryl rings (e.g., 5-(4-bromophenyl)-dihydro-pyrazole) demonstrate greater thermal stability and crystallinity than those with pyrazole-ring bromination, as shown in crystallographic studies .
Structural Modifications: Dihydro vs. Aromatic Pyrazoles: Dihydro-pyrazolines (e.g., compounds in ) exhibit non-planar conformations due to partial saturation, which may enhance binding to biological targets compared to fully aromatic systems like this compound .
Synthetic Challenges :
- Bromination at pyrazole positions 3 and 5 requires precise electrophilic substitution conditions, often leading to side reactions (e.g., over-bromination) compared to simpler chloro or formyl substitutions .
Applications :
- The discontinued status of this compound contrasts with the commercial availability of dihydro-pyrazole carbaldehydes (), suggesting that the latter’s improved synthetic scalability or bioactivity may drive preference in pharmaceutical research .
Data Table: Crystallographic Parameters
| Compound | Bond Length (C-Br, Å) | Bond Angle (N-N-C, °) | Crystallography Tool |
|---|---|---|---|
| This compound | 1.89 (avg.) | 117.3 | SHELXL |
| 5-(4-Bromophenyl)-dihydro-pyrazole | 1.91 (C-Br on aryl) | 119.5 | ORTEP-3 |
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 3,5-dibromo-1H-pyrazole-4-carbaldehyde?
Answer : Key techniques include:
- NMR spectroscopy : The aldehyde proton (CHO) typically appears as a singlet near δ 9.8–10.2 ppm in H NMR, while bromine substituents deshield adjacent carbons in C NMR (e.g., C-3 and C-5 near δ 100–110 ppm).
- IR spectroscopy : A strong absorption band at ~1700 cm confirms the aldehyde carbonyl group.
- X-ray crystallography : Heavy bromine atoms enhance diffraction, enabling precise structural determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer : The compound is synthesized via:
- Direct bromination : Using brominating agents (e.g., -bromosuccinimide or Br) on a pyrazole-4-carbaldehyde precursor under controlled conditions (e.g., in acetic acid at 0–5°C).
- Regioselective substitution : Bromine atoms occupy the 3,5-positions due to the electron-withdrawing aldehyde group directing electrophilic substitution .
Q. What safety precautions are essential when handling this compound?
Answer : Due to bromine’s toxicity and potential reactivity:
- Use personal protective equipment (gloves, goggles) and work in a fume hood.
- Avoid contact with oxidizing agents to prevent hazardous reactions.
- Follow safety protocols outlined in chemical hazard databases (e.g., R36/37/38 and S26/S36/37/39 codes) .
Advanced Research Questions
Q. How do bromine substituents influence the electronic and steric properties of pyrazole derivatives in catalytic applications?
Answer : Bromine’s electron-withdrawing nature reduces electron density at the pyrazole ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from bromine atoms can also modulate ligand coordination in metal complexes, as observed in structurally similar compounds like 3,5-bis(4-fluorophenyl)pyrazole derivatives .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?
Answer : Common issues include:
- Disorder in the aldehyde group : Model alternative conformers using SHELXL’s PART instruction.
- Twinning : Apply twin-law matrices in SHELXL for data integration.
- High thermal motion : Refine anisotropic displacement parameters for bromine atoms. Studies on analogous brominated pyrazoles (e.g., 3,5-dimethyl-1-phenyl derivatives) demonstrate these strategies .
Q. How can computational methods complement experimental data in studying this compound’s reactivity?
Answer :
- DFT calculations : Predict regioselectivity in further functionalization (e.g., nucleophilic attack at the aldehyde group).
- Molecular docking : Screen for potential biological targets by comparing with bioactive pyrazole derivatives (e.g., 5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole analogs) .
Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?
Answer :
- pH-dependent stability assays : Monitor degradation via HPLC at physiological pH (7.4) and acidic/basic conditions.
- Derivatization : Stabilize the aldehyde group by converting it to a Schiff base or oxime, as seen in studies of pyrazole-carboximidamide derivatives .
Q. How does the compound’s electronic structure impact its utility in materials science?
Answer : The conjugated π-system and bromine’s polarizability enable applications in:
- Organic semiconductors : Charge transport properties can be tuned via bromine substitution.
- Metal-organic frameworks (MOFs) : Bromine sites act as nodes for coordinating metals, as demonstrated in pyrazole-based MOFs .
Methodological Notes
- Data Contradictions : Discrepancies in crystallographic data (e.g., bond length variations) should be resolved using high-resolution datasets and validation tools in SHELX .
- Experimental Design : For biological studies, include control experiments with de-brominated analogs to isolate bromine’s effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
